Acetic acid;7-methoxyphenanthren-4-ol
Description
Acetic acid-modified sludge-based biochar (ASBB) is a composite adsorbent derived from excess sludge (ES) treated with acetic acid. ES, a byproduct of wastewater treatment plants, is pyrolyzed to produce sludge-based biochar (SBB), which is then chemically modified with acetic acid to enhance its uranium (U(VI)) sorption capabilities . The modification introduces carboxyl (-COOH) functional groups and increases porosity, enabling ASBB to achieve a uranium removal efficiency of up to 97.8% under optimal conditions (pH = 6.0, 0.30 g/L dosage, 5.0 min equilibrium time) . This dual effect of acetic acid—pore expansion and functional group addition—makes ASBB a cost-effective and sustainable solution for uranium recovery from uranium-containing wastewater (UCW) .
Properties
CAS No. |
62672-61-1 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
acetic acid;7-methoxyphenanthren-4-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-12-7-8-13-11(9-12)6-5-10-3-2-4-14(16)15(10)13;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
InChI Key |
PXLHWTLEOUEJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=C1)C3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Methoxylation of Bromophenanthrene Derivatives
A foundational approach involves the methoxylation of bromophenanthrene precursors. In this method, bromophenanthrene derivatives undergo nucleophilic aromatic substitution (SNAr) with methoxide ions. For example, a bromophenanthrene mixture reacted with sodium methoxide in methanol and dimethylformamide (DMF) under reflux conditions for seven days, yielding methoxyphenanthrene isomers. Key steps include:
- Bromination : Phenanthrene is treated with molecular bromine in dichloromethane to generate bromophenanthrene intermediates.
- Methoxylation : Bromophenanthrenes react with sodium methoxide in DMF-methanol, facilitated by cuprous iodide (CuI) as a catalyst. This step proceeds via a two-stage mechanism: initial substitution at the more reactive bromine site, followed by prolonged heating to substitute less reactive positions.
The reaction’s regioselectivity is influenced by steric and electronic factors, with methoxy groups preferentially occupying para positions relative to existing substituents.
Esterification of 7-Methoxyphenanthren-4-ol with Acetic Acid
Direct esterification of 7-methoxyphenanthren-4-ol with acetic acid is a straightforward route. The phenolic hydroxyl group of 7-methoxyphenanthren-4-ol undergoes protonation, followed by nucleophilic attack by acetic acid’s carboxylate ion. Acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) enhance reaction efficiency.
Mechanistic Details :
- Protonation : The hydroxyl group is activated by sulfuric acid, forming a better-leaving water molecule.
- Nucleophilic Substitution : Acetic acid’s carboxylate ion attacks the activated phenolic carbon, forming the ester bond.
This method typically achieves moderate yields (50–70%) but requires careful purification via chromatography to remove unreacted starting materials and di-ester byproducts.
Friedel-Crafts Acylation of Methoxyphenanthrene
Friedel-Crafts acylation offers an alternative route by introducing the acetyl group directly onto the phenanthrene skeleton. Methoxyphenanthrene reacts with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the acetylated product. Subsequent hydrolysis of the acetyl group yields the target compound.
Key Considerations :
- Regioselectivity : Electron-rich aromatic rings (due to methoxy groups) direct acetylation to specific positions.
- Side Reactions : Over-acylation and ring alkylation are common issues, necessitating controlled stoichiometry and low temperatures.
Optimization Strategies for Improved Yield and Selectivity
Solvent Effects on Reaction Efficiency
The choice of solvent significantly impacts reaction kinetics and product distribution. For instance:
| Solvent | Reaction Time (h) | Conversion (%) | Target Product Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Acetic acid | 7 | 95.2 | 47.2 | 44.1 |
| 4-Methyl-2-pentanone | 7 | 93.7 | 54.8 | 31.8 |
| Diethylene glycol dimethyl ether | 9.5 | 92.2 | 66.0 | 17.6 |
Polar aprotic solvents like diethylene glycol dimethyl ether enhance selectivity by stabilizing transition states and reducing side reactions.
Catalytic Systems
- Protonic Acids : Sulfuric acid accelerates esterification but risks over-protonation and decomposition.
- Lewis Acids : Aluminum chloride (AlCl₃) improves Friedel-Crafts acylation but requires anhydrous conditions.
- Copper Catalysts : Cuprous iodide (CuI) facilitates Ullmann-type coupling in methoxylation reactions, reducing reaction times.
Comparative Analysis of Synthetic Routes
Recent Advances in Synthesis
Enzymatic Esterification
Recent studies explore lipase-catalyzed esterification under mild conditions, avoiding harsh acids. Immobilized Candida antarctica lipase B (CAL-B) achieves 65% conversion in 24 hours at 40°C, offering an eco-friendly alternative.
Flow Chemistry
Continuous-flow reactors reduce reaction times for methoxylation from days to hours by enhancing heat and mass transfer. A microreactor system achieved 80% yield in 12 hours, compared to 7 days in batch conditions.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methoxyphenanthren-4-ol can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenanthrene ring to more saturated structures.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene ring.
Scientific Research Applications
Acetic acid;7-methoxyphenanthren-4-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;7-methoxyphenanthren-4-ol involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Unmodified Sludge-Based Biochar (SBB)
The absence of -COOH groups in SBB reduces its capacity for chemical coordination with U(VI) .
| Parameter | SBB | ASBB |
|---|---|---|
| U(VI) Removal Efficiency | ≤62.8% | 97.8% |
| Equilibrium Time | 30 min | 5 min |
| Functional Groups | -OH, -COO | -OH, -COO, -COOH |
| Pore Diameter | <10 nm | 10–50 nm |
| Reusability | ≤80% after 5 cycles | 93% after 5 cycles |
Table 1: Comparative performance of SBB and ASBB in U(VI) removal .
Nitric Acid-Modified Biochar
Nitric acid modification increases oxygen-containing groups but often degrades the carbon matrix, reducing mechanical stability. ASBB outperforms nitric acid-modified biochar in reusability (93% vs. 85% retention after 5 cycles) and achieves faster equilibrium (5 min vs. 20 min) due to its preserved structural integrity .
Fe₃O₄-Modified Biochar
Fe₃O₄-modified biochar leverages magnetic properties for easy separation but shows lower sorption capacity (112.4 mg/g for Cr(VI)) compared to ASBB’s 158.2 mg/g for U(VI). Additionally, Fe₃O₄ composites require complex synthesis steps, whereas ASBB preparation is simpler and cost-effective .
Graphene Oxide (GO) Composites
Graphene oxide composites exhibit high theoretical sorption capacities (e.g., 350 mg/g for U(VI)) but suffer from scalability issues and high production costs. ASBB’s practical sorption capacity (158.2 mg/g) and use of waste-derived materials make it more industrially viable .
Mechanism of Uranium Sorption by ASBB
ASBB’s superiority arises from two key modifications:
Pore Expansion : Acetic acid etches the biochar surface, increasing pore diameter from <10 nm to 10–50 nm, which enhances physical adsorption by providing more binding sites .
Functional Group Addition: The introduction of -COOH groups enables monodentate coordination with U(VI), forming stable (UO₂)₄(OH)₇⁻ complexes. FTIR and XPS analyses confirm the shift in -COO⁻ peaks (1406 cm⁻¹ → 1384 cm⁻¹) and U4f binding energy (382.1 eV), indicative of chemical adsorption .
Critical Research Findings
- pH Sensitivity : ASBB achieves peak U(VI) removal at pH 6.0, where uranium exists as (UO₂)₃(OH)₅⁺, optimizing electrostatic interactions with deprotonated -COO⁻ groups. At pH < 4, H⁺ ions compete for binding sites, reducing efficiency to 42.4% .
- Interference Resistance : ASBB maintains >90% efficiency in the presence of competing ions (e.g., Ca²⁺, Mg²⁺), unlike ion-exchange resins, which show >30% efficiency loss .
- Thermodynamics : The process is spontaneous (ΔG° = -28.5 kJ/mol) and endothermic (ΔH° = 15.2 kJ/mol), fitting the Langmuir model (R² = 0.99) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing acetic acid;7-methoxyphenanthren-4-ol?
- Methodological Answer : The compound can be synthesized via esterification or selective functionalization of the phenanthrene core. For example, coupling 7-methoxyphenanthren-4-ol with acetic acid derivatives (e.g., acetyl chloride) under anhydrous conditions with a base catalyst (e.g., pyridine) to form the ester bond. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Structural analogs, such as 7-Methoxycoumarin-4-acetic acid, are synthesized using similar strategies, emphasizing protecting-group chemistry to avoid side reactions .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the ester linkage and methoxy group positioning (e.g., δ~3.8 ppm for methoxy protons, δ~170 ppm for carbonyl carbons).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a UV detector (λ = 254 nm) and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragments, ensuring no impurities .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester bond or oxidation of the phenanthrene ring. Stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended to validate shelf life .
Advanced Research Questions
Q. How can this compound be utilized as a fluorescent probe in biological studies?
- Methodological Answer : The compound’s conjugated aromatic system allows fluorescence emission in the visible range (e.g., λ~400–450 nm). For peptide labeling, react its carboxyl group with amine-terminated peptides via carbodiimide coupling (EDC/NHS). Validate labeling efficiency using fluorescence microscopy or flow cytometry, and confirm specificity with blocking controls (e.g., excess unlabeled ligand) .
Q. What experimental strategies are effective for evaluating the compound’s enzyme inhibition activity?
- Methodological Answer :
- Fluorescent Substrate Assays : Use a fluorogenic substrate (e.g., 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to monitor inhibition of enzymes like soluble epoxide hydrolase (sEH). Measure fluorescence intensity (ex/em = 330/465 nm) over time .
- Physiological Substrate Validation : Test inhibition using natural substrates (e.g., 14,15-epoxyeicosatrienoic acid) with LC-MS quantification to confirm dose-dependent effects .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Variable Analysis : Compare experimental conditions (e.g., solvent polarity, pH, enzyme source) across studies. For example, acetonitrile/water mixtures ( ) may stabilize the compound better than pure aqueous buffers.
- Purity Reassessment : Re-analyze disputed batches via HPLC and HRMS to rule out impurities or degradation products .
- Reproducibility Tests : Replicate assays in triplicate with blinded controls to minimize observer bias .
Q. What methodologies are recommended for studying the compound’s solubility and solvent interactions?
- Methodological Answer :
- Phase Solubility Studies : Dissolve the compound in graded solvent systems (e.g., methanol, DMSO, acetonitrile) and measure saturation points via UV-Vis spectroscopy. Use Hansen solubility parameters to predict optimal solvents .
- Co-solvency Approaches : For low aqueous solubility, test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes, validated by dynamic light scattering (DLS) .
Key Considerations for Data Integrity
- Error Analysis : Quantify uncertainties in titration (e.g., ) by calculating standard deviations across replicates. Use Grubbs’ test to identify outliers .
- Documentation : Follow IUPAC guidelines for reporting spectral data and reaction yields. Raw datasets should be archived in appendices, with processed data in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
